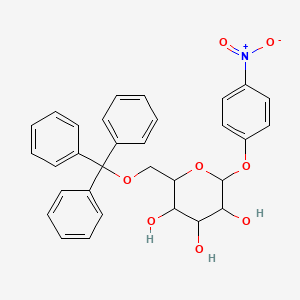

4-Nitrophenyl6-O-trityl-a-D-glucopyranoside

Description

Properties

Molecular Formula |

C31H29NO8 |

|---|---|

Molecular Weight |

543.6 g/mol |

IUPAC Name |

2-(4-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-18-16-24(17-19-25)32(36)37)20-38-31(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-30,33-35H,20H2 |

InChI Key |

HUYKQPASBOHHIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=C(C=C5)[N+](=O)[O-])O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The trityl group is used to protect the 6-OH position of the glucopyranoside . Specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside can undergo several types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitrophenyl group can also be reduced to an amino group.

Substitution: The trityl group can be substituted under acidic conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the trityl group.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of deprotected glucopyranoside derivatives.

Scientific Research Applications

Glycosylation Reactions

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside serves as a glycosyl donor in glycosylation reactions, which are crucial for synthesizing various glycoconjugates and oligosaccharides. The trityl protecting group on the anomeric carbon prevents unwanted side reactions during the glycosylation process, allowing for selective removal under mild acidic conditions. This feature is particularly advantageous for:

- Synthesis of Glycoconjugates : Facilitating the production of glycopeptides and glycolipids.

- Biological Recognition Studies : Enabling investigations into protein-carbohydrate interactions and cell surface recognition events.

Development of Glycan Microarrays

The compound is instrumental in constructing glycan microarrays, which are essential for high-throughput screening assays. These microarrays allow researchers to study carbohydrate-based interactions in various biological systems, contributing significantly to advancements in glycobiology.

Synthesis of Complex Carbohydrates

A notable application of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside involves its use in synthesizing complex carbohydrates. Research has demonstrated that this compound can be effectively used to create diverse glycan structures, which are pivotal in studying biological processes such as:

- Cell Signaling : Understanding how carbohydrates influence cellular communication.

- Viral Infections : Investigating how viruses interact with host cell surfaces through glycan recognition.

Antitumor Activity

In vivo studies have highlighted the compound's potential antitumor properties. For instance, one study reported significant tumor growth inhibition in xenograft models, where treatment with 20 mg/kg of the compound resulted in up to 60% tumor growth reduction compared to control groups.

Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory effects of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside. In models of induced arthritis, significant reductions in inflammation markers were observed, indicating its potential therapeutic applications.

Summary of Applications

| Application | Description |

|---|---|

| Glycosylation | Acts as a glycosyl donor for synthesizing glycoconjugates and oligosaccharides |

| Glycan Microarrays | Used as a building block for constructing diverse glycan structures for high-throughput assays |

| Antitumor Activity | Demonstrated significant tumor growth inhibition in animal models |

| Anti-inflammatory Effects | Reduced inflammation markers in models of induced arthritis |

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside involves its interaction with specific enzymes that recognize the alpha-D-glucopyranoside moiety. The trityl group protects the compound during enzymatic reactions, allowing for precise studies of enzyme activity and specificity .

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenyl a-D-glucopyranoside: Lacks the trityl protection at the 6-OH position.

4-Nitrophenyl b-D-glucopyranoside: Differs in the anomeric configuration of the glucopyranoside.

4-Nitrophenyl 6-O-benzyl-a-D-glucopyranoside: Uses a benzyl group instead of a trityl group for protection.

Uniqueness

4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside is unique due to its trityl protection, which provides stability and specificity in enzymatic assays. This makes it particularly valuable in research settings where precise control over reaction conditions is required .

Biological Activity

4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside (C31H29NO8, MW: 543.56) is a synthetic compound widely utilized in carbohydrate chemistry and biochemistry. This compound serves as a glycosyl donor in various glycosylation reactions, aiding in the synthesis of complex carbohydrates, glycopeptides, and glycolipids. Its unique structure, featuring a trityl-protected glucose moiety linked to a nitrophenyl aglycone, facilitates studies on biological recognition processes and enzyme interactions.

The biological activity of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside primarily stems from its role as a substrate for glycosidases, particularly α-glucosidase and β-mannosidase. The nitrophenyl group allows for chromogenic detection of enzymatic activity, making it a valuable tool in enzymology.

Enzymatic Hydrolysis

The hydrolysis of this compound by glycosidases results in the release of nitrophenol, which can be quantitatively measured. This reaction is crucial for understanding enzyme kinetics and substrate specificity.

Biological Applications

-

Glycosylation Reactions :

- Used as a donor in the synthesis of oligosaccharides and glycoconjugates.

- Facilitates the study of carbohydrate-protein interactions.

-

Enzyme Activity Assays :

- Serves as a substrate for α-glucosidase assays, aiding in the understanding of carbohydrate metabolism.

- Its hydrolysis can be monitored spectrophotometrically, providing insights into enzyme kinetics.

-

Glycan Microarrays :

- Acts as a building block for constructing diverse glycan structures on solid supports.

- Enables high-throughput screening assays to study protein-carbohydrate interactions.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antibacterial properties of various carbohydrate derivatives, including 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside. Results indicated that compounds with similar structures exhibited significant antibacterial activity against pathogenic bacteria, suggesting potential applications in developing antimicrobial agents . -

Enzyme Inhibition Studies :

Research has shown that certain derivatives of this compound can inhibit α-glucosidase activity, which is relevant for managing diabetes by slowing carbohydrate digestion and absorption . The inhibition mechanism involves competitive binding at the enzyme's active site.

Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.